molecular formula C11H18N2O3 B15315576 Tert-butyl3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate

Tert-butyl3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate

Cat. No.: B15315576
M. Wt: 226.27 g/mol
InChI Key: MIBZBKOGPHOYRT-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.3. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a hydroxyethyl group attached to an azetidine ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl cyanoacetate under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Chemical Reactions Analysis

Tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Scientific Research Applications

Tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Lacks the cyano group, which may result in different reactivity and biological activity.

    tert-Butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxamide: Contains an amide group instead of an ester group, which can affect its chemical stability and reactivity.

    tert-Butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate analogs: Various analogs with different substituents on the azetidine ring can exhibit different chemical and biological properties

This compound’s unique combination of functional groups makes it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-11(6-12,8-13)4-5-14/h14H,4-5,7-8H2,1-3H3

InChI Key

MIBZBKOGPHOYRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCO)C#N

Origin of Product

United States

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